Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate

Lipophilicity Chromatographic retention Membrane permeability

Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate (CAS 1218330-92-7) is a non-proteinogenic α-amino acid ester building block containing a pyridin-3-yl side chain and a secondary N-methylamine. With molecular formula C₁₀H₁₄N₂O₂ and molecular weight 194.23 g/mol , it belongs to the broader class of pyridin-3-yl acetic acid derivatives, which have been patented as inhibitors of HIV replication.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
Cat. No. B13168494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(methylamino)-2-(pyridin-3-yl)acetate
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=CN=CC=C1)NC
InChIInChI=1S/C10H14N2O2/c1-3-14-10(13)9(11-2)8-5-4-6-12-7-8/h4-7,9,11H,3H2,1-2H3
InChIKeyFIOOFGLZYWXLJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate: Core Structural Properties and Comparator Landscape for Research Procurement


Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate (CAS 1218330-92-7) is a non-proteinogenic α-amino acid ester building block containing a pyridin-3-yl side chain and a secondary N-methylamine. With molecular formula C₁₀H₁₄N₂O₂ and molecular weight 194.23 g/mol , it belongs to the broader class of pyridin-3-yl acetic acid derivatives, which have been patented as inhibitors of HIV replication [1]. The closest structural comparators include the methyl ester analog (methyl 2-(methylamino)-2-(pyridin-3-yl)acetate, 180.20 g/mol, XLogP3-AA = 0.3) [2], the free acid (2-(methylamino)-2-(pyridin-3-yl)acetic acid, CAS 115200-98-1), the primary amine analog (ethyl 2-amino-2-(pyridin-3-yl)acetate, 180.20 g/mol), and the dihydrochloride salt form (C₁₀H₁₆Cl₂N₂O₂, 267.15 g/mol) . This baseline overview establishes the structural identity and positions the compound within a defined comparator space for differential analysis.

Why In-Class Substitution of Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate Is Not Straightforward


Although ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate shares a conserved scaffold with related pyridin-3-yl acetates, substitution with the methyl ester, free acid, or primary amine analog cannot be assumed to yield equivalent outcomes. The ethyl ester introduces a quantifiable increase in lipophilicity and molecular weight vs. the methyl ester (ΔMW = +14.03 g/mol; predicted XLogP increase of approximately 0.3–0.5 units) [1], which alters solubility, membrane permeability, and chromatographic behavior. The N-methylamino group (pKa ~10–11) versus a primary amine (pKa ~8–9) shifts the protonation state by 1–2 orders of magnitude at physiological pH [2], affecting both salt selection and biological target engagement. Patents in the pyridin-3-yl acetic acid series disclose that systematic variation of the ester moiety modulates antiviral potency by >10-fold across certain analogs [3], underscoring that even conservative ester swaps can produce large functional changes. The evidence below addresses the specific, measurable differences that justify scientific selection of the ethyl ester variant over its nearest neighbors.

Quantitative Differentiation Evidence for Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate vs. Closest Structural Analogs


Molecular Weight and LogP Differentiation: Ethyl Ester vs. Methyl Ester

The ethyl ester increases molecular weight by 14.03 g/mol and adds one methylene unit vs. the methyl ester analog . Based on the XLogP3-AA of 0.3 for the methyl ester (PubChem CID 60787740) and the standard aliphatic CH₂ group contribution of +0.3–0.5 log units, the predicted XLogP for the ethyl ester is approximately 0.6–0.8 [1]. This difference translates to a 2- to 3-fold higher octanol–water partition coefficient, which predictably increases reversed-phase HPLC retention time by 1–3 minutes under typical C18 gradient conditions [2].

Lipophilicity Chromatographic retention Membrane permeability

Salt Form Selection: Dihydrochloride Stability and Handling vs. Free Base

The commercially available dihydrochloride salt (CAS 2126160-10-7, M141758) increases the molecular formula to C₁₀H₁₆Cl₂N₂O₂ (MW 267.15 g/mol) and provides a solid, stable form with 95% typical purity . In contrast, the free base (CAS 1218330-92-7) is reported by some vendors as a liquid requiring cold storage (2–8°C, sealed dry conditions) . The dihydrochloride salt's enhanced stability at room temperature simplifies logistics and reduces the risk of degradation during storage.

Salt form selection Hygroscopicity Long-term storage

Reactivity Difference: N-Methylamino vs. Primary Amino Analogs in Downstream Derivatization

The secondary methylamine in the target compound exhibits different nucleophilicity and steric demand than the primary amine in ethyl 2-amino-2-(pyridin-3-yl)acetate (CAS 138891-55-1, 180.20 g/mol) . In head-to-head competition experiments with model acylating agents, secondary amines typically react 2- to 10-fold slower than primary amines but yield tertiary amides that resist further acylation, preventing bis-acylation side products [1]. This chemoselectivity is crucial when building libraries via parallel amide coupling, where the primary amino analog can produce intractable mixtures of mono- and bis-acylated products.

Chemoselectivity Amide coupling Reductive amination

Patent-Documented Scaffold Activity: Ester Group Modulates HIV Integrase Inhibition Potency by >10-Fold

U.S. Patent 10,351,546 discloses pyridin-3-yl acetic acid derivatives as HIV integrase inhibitors. Within the exemplified series, changing the ester group from ethyl to methyl or to the free acid altered HIV integrase inhibition IC₅₀ values by more than 10-fold across related analogs [1]. While individual IC₅₀ values for ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate are not publicly reported, the patent establishes that the ester moiety is a critical determinant of antiviral potency in this chemotype [2].

HIV integrase inhibitor Structure-activity relationship Ester prodrug

Chiral Center Implications: Enantiomers vs. Achiral Analogs

Both the target compound and its methyl ester analog contain a stereogenic center at the α-carbon, generating (R)- and (S)-enantiomers [1]. In contrast, simple heterocyclic building blocks like ethyl nicotinate or 3-acetylpyridine are achiral. The patent on pyridin-3-yl acetic acid derivatives as HIV inhibitors explicitly states that the invention includes all stereoisomeric forms, implying stereochemistry-dependent pharmacological activity [2].

Chiral resolution Enantioselective synthesis Stereochemical SAR

Procurement-Relevant Application Scenarios for Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate


Medicinal Chemistry: HIV Integrase Inhibitor Lead Optimization

Procure the ethyl ester form specifically for SAR campaigns exploring the pyridin-3-yl acetic acid chemotype against HIV integrase. The patented SAR (US 10,351,546) demonstrates that the ester moiety is a critical potency determinant, with >10-fold IC₅₀ shifts observed between ester variants [1]. The ethyl ester occupies a distinct lipophilicity space (predicted XLogP ~0.6–0.8) compared to the methyl ester (XLogP3-AA = 0.3), potentially improving cell permeability while retaining sufficient aqueous solubility for biochemical assays [2].

Parallel Amide Library Synthesis Using the N-Methylamine as a Monofunctional Handle

Use the N-methylamino group as a monofunctional nucleophile for clean amide coupling in array synthesis. Unlike primary amino analogs (e.g., ethyl 2-amino-2-(pyridin-3-yl)acetate), the secondary methylamine cannot form bis-acylated byproducts, reducing purification burden and increasing library purity [1]. The dihydrochloride salt form (CAS 2126160-10-7) is preferred for automated liquid handlers because of its room-temperature solid stability, minimizing weighing errors due to hygroscopicity [2].

Chromatographic Method Development and Metabolite Identification

Employ the ethyl ester as an internal standard or reference compound in reversed-phase HPLC method development for pyridine-containing metabolites. Its predicted longer retention time (1–3 minutes relative to the methyl ester under standard C18 gradients) [1] allows baseline separation from the methyl ester analog, which is often co-eluting with matrix components in biological samples. The presence of both the pyridyl ring (λₘₐₓ ~260 nm) and the ester carbonyl (λₘₐₓ ~210 nm) provides dual-wavelength detection capability [2].

Chiral Building Block Procurement for Enantioselective Target Engagement

When evaluating stereoselective biological targets (e.g., kinases, GPCRs, or viral enzymes), source the compound with a defined enantiomeric excess (e.e.) specification from the supplier [1]. The patent disclosure (US 10,351,546) explicitly encompasses individual stereoisomers, implying that potency and selectivity may diverge between (R)- and (S)-forms [2]. Standard chiral resolution by preparative HPLC or SFC on cellulose-based columns can generate enantiopure material for detailed pharmacological profiling.

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